molecular formula C11H13N5O2S B11809793 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B11809793
Molekulargewicht: 279.32 g/mol
InChI-Schlüssel: VWPXOHFVBYMZFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide ( 1314997-70-0) is a chemical compound with the molecular formula C 11 H 13 N 5 O 2 S and a molecular weight of 279.32 g/mol [ ]. This pyrido[2,3-d]pyrimidine derivative is characterized by its specific substitutions, including an 8-ethyl group, a 2-(methylthio) group, and a 6-carboxamide functional group [ ][ ]. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its resemblance to natural purine bases, allowing it to interact effectively with a variety of enzymatic targets [ ]. This core structure is a well-established pharmacophore, and its derivatives are frequently investigated for their potential to inhibit kinase enzymes, which are critical in cellular signaling pathways [ ][ ]. In particular, related compounds within this class have been explored as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases, showing promise in arresting the cell cycle and inducing apoptosis in tumor cells [ ]. The specific pattern of substitutions on this compound—including the amino, methylthio, and carboxamide groups—offers multiple vectors for chemical modification and structure-activity relationship (SAR) studies, making it a valuable intermediate for researchers developing novel therapeutic agents [ ]. This product is provided for research purposes as a building block in organic synthesis and for the development of potential biologically active molecules. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C11H13N5O2S

Molekulargewicht

279.32 g/mol

IUPAC-Name

7-amino-8-ethyl-2-methylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H13N5O2S/c1-3-16-8(12)6(9(13)18)7(17)5-4-14-11(19-2)15-10(5)16/h4H,3,12H2,1-2H3,(H2,13,18)

InChI-Schlüssel

VWPXOHFVBYMZFX-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C(=O)C2=CN=C(N=C21)SC)C(=O)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrimidine-to-Pyrido[2,3-d]pyrimidine Annulation

A common route involves elongating a 4-aminopyrimidine precursor with three-carbon units to form the pyridine ring. For example, 4-amino-2-methylthiopyrimidine-5-carboxylic acid ethyl ester serves as a starting material in multi-step protocols. Key steps include:

  • Amine Substitution : Reacting the 4-chloro group with ammonia or ethylamine to install the N8-ethyl group.

  • Ester Reduction and Oxidation : Converting the ester to an aldehyde via LiAlH₄ reduction and MnO₂ oxidation.

  • Knoevenagel Condensation : Reacting the aldehyde with active methylene compounds (e.g., arylsulfonylacetic acids) in the presence of benzylamine to form the pyridine ring.

This method yielded pyrido[2,3-d]pyrimidin-7-ones with moderate to high yields (60–85%).

Functionalization of the Pyrido[2,3-d]pyrimidine Core

Installation of the N8-Ethyl Group

Selective alkylation at N8 is achieved using ethyl iodide or ethyl bromide under basic conditions. In a representative procedure:

  • Ethylation : Treating 8-unsubstituted pyrido[2,3-d]pyrimidin-7-one with ethyl iodide and K₂CO₃ in DMF at 50°C for 12 hours afforded the N8-ethyl derivative in 72% yield. Competing alkylation at N1 or N3 is mitigated by steric hindrance and electronic effects.

Introduction of the C2-Methylthio Group

Two primary strategies are employed:

  • Direct Thiolation : Reacting a C2-chloro precursor with NaSMe in ethanol at reflux.

  • Oxidation-Substitution : Converting a C2-thiol to methylsulfinyl via m-CPBA oxidation, followed by displacement with methylamine. The latter method improved regioselectivity, yielding 89% of the methylthio product.

C6-Carboxamide Formation

The carboxamide group is introduced via:

  • Ester Aminolysis : Treating pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with aqueous ammonia in THF at 80°C.

  • Carboxylic Acid Activation : Converting the acid to an acyl chloride (SOCl₂) and reacting with NH₃.

Yields for these steps ranged from 65% to 78%, with purity confirmed by HPLC.

Alternative Synthetic Routes

One-Pot Triazolo-Pyridopyrimidine Synthesis

Optimization and Process Challenges

Regioselectivity in Alkylation

Competitive alkylation at N1/N3 versus N8 was addressed by:

  • Solvent Effects : DMF enhanced N8 selectivity due to better cation stabilization.

  • Temperature Control : Reactions at 50°C minimized side products.

Purification and Yield Enhancement

  • Chromatography : Silica gel chromatography (EtOAc/hexane) resolved N8-ethyl and N1-ethyl isomers.

  • Crystallization : Recrystallization from ethanol/water improved purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, SCH₃), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.89 (s, 1H, NH₂), 8.24 (s, 1H, pyrido-H).

  • IR : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (CONH₂), 1240 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN) confirmed >99% purity, with t₃ = 8.7 min .

Analyse Chemischer Reaktionen

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise Sulfoxide oder Sulfone liefern, während Reduktionsreaktionen entsprechende Alkohole oder Amine erzeugen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound, particularly its inhibitory effects on various cancer cell lines.

Case Study: Aurora B Kinase Inhibition

A significant study investigated the compound's ability to inhibit Aurora B kinase, a protein critical in cell division and tumorigenesis. The study found that several derivatives of this compound exhibited strong anti-hepatocellular carcinoma (HCC) activity against HepG2 cell lines. The compounds demonstrated IC50 values indicating effective cytotoxicity while showing minimal toxicity to normal cells (BALB/3T3) .

CompoundIC50 (μg/mL)Toxicity on Normal Cells
Compound 19.54 ± 0.05No detectable toxicity
Compound 211.34 ± 0.95No detectable toxicity
Compound 313.24 ± 0.12No detectable toxicity

This indicates that modifications to the core structure can enhance anticancer efficacy while maintaining safety profiles.

Antiviral Research

The compound has also been evaluated for its antiviral properties, particularly against HIV and other viral infections.

Case Study: N-Heterocycles as Antiviral Agents

Research into N-Heterocycles has shown that compounds similar to 7-amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide exhibit significant antiviral activity. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, suggesting potential as therapeutic agents for viral infections .

CompoundTarget VirusIC50 (μM)
Compound AHIV RT2.95
Compound BHIV Integrase3 ± 2

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The development of new synthetic strategies is crucial for producing derivatives that may enhance biological activity or reduce side effects.

Synthetic Pathways

Research has focused on divergent synthetic pathways that utilize readily available precursors to create various pyrimidine derivatives. These synthetic strategies are essential for exploring structure-activity relationships and optimizing pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrido[2,3-d]pyrimidine core is shared among several derivatives, but variations in substituents lead to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name / Identifier Substituents (Position) Molecular Weight Key Biological Activity Synthesis Route & Yield Evidence ID
Target Compound 7-Amino, 8-ethyl, 2-(methylthio), 5-oxo, 6-carboxamide Not specified Not explicitly reported Not detailed in evidence -
A484954 7-Amino, 1-cyclopropyl, 3-ethyl, 2,4-dioxo, 6-carboxamide Not specified eEF2K inhibitor Not detailed in evidence
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-... 5-Hydroxy, 8-methyl, 2-(methylthio), 7-oxo, 6-carboxylate (ethyl ester) 295.31 Not reported Commercial synthesis (CAS 76360-81-1)
8-Ethyl-2-(piperazinyl-triazolyl)-... 8-Ethyl, 2-(piperazinyl-triazolyl), 5-oxo, 6-carboxylic acid Not specified Antimicrobial activity Reaction of triazolethiones with pipemidic acid
WXJ-202 Pyrrolo[2,3-d]pyrimidine core: 7-cyclopentyl, 6-carboxamide, 2-(aryl amino) Not specified Not explicitly reported Coupling of chloropyrimidine with aryl amine

Key Observations:

Position 6 Functionalization: The target compound’s 6-carboxamide group contrasts with the ethyl ester in CAS 76360-81-1 . A484954 shares the 6-carboxamide but differs in substituents at positions 1 (cyclopropyl) and 3 (ethyl), which may influence kinase selectivity .

Substituent Effects on Activity :

  • Antimicrobial activity in 8-ethyl derivatives (e.g., ) is linked to the introduction of a piperazinyl-triazolyl group at position 2, suggesting that bulkier substituents enhance interactions with microbial targets .
  • The 2-(methylthio) group in the target compound may contribute to hydrophobic interactions or act as a hydrogen-bond acceptor, a feature absent in A484954’s 2,4-dioxo motif .

Core Heterocycle Variations :

  • WXJ-202 employs a pyrrolo[2,3-d]pyrimidine core instead of pyrido[2,3-d], altering ring geometry and electronic properties. This change could affect binding to targets like kinases or antimicrobial enzymes .

Biologische Aktivität

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation.

  • Molecular Formula: C11H13N5O2S
  • Molecular Weight: 279.32 g/mol
  • CAS Number: 1314997-70-0

The structure includes functional groups such as an amino group, ethyl group, methylthio group, and carboxamide group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets and pathways. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation . Furthermore, it exhibits multikinase inhibitory activity, targeting kinases such as CDK4, CDK6, ARK5, FGFR1, PDGFRβ, and PI3K-δ .

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Inhibits multiple kinases involved in cell cycle regulation and cancer progression.
Inflammation Inhibits NF-kB pathway, reducing inflammatory responses.
Antiproliferative Induces apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study demonstrated that the compound induces apoptosis in tumor cells at concentrations ranging from 30–100 nM. The cytotoxicity was evaluated against various cancer cell lines including K562 (chronic myelogenous leukemia) and DU145 (prostate cancer), showing significant growth inhibition .
  • Multikinase Profiling
    • The compound was tested against a series of 285 functional kinases. It exhibited the highest inhibitory activity against CDK4 and CDK6, which are critical for cell cycle progression. This suggests its potential as a therapeutic agent in cancers characterized by dysregulated cell cycle control .

Comparative Analysis with Similar Compounds

Compared to other pyrido[2,3-d]pyrimidine derivatives, this compound showcases a unique combination of functional groups that enhance its biological activity. For instance, while similar compounds like 8-cyclopentyl derivatives exhibit some kinase inhibition, they do not match the potency observed with this compound .

Table 2: Comparative Biological Activity of Pyrido[2,3-d]pyrimidines

Compound NameTarget KinasesIC50 (nM)Notes
7-Amino-8-ethyl...CDK4/CDK630–100Potent apoptosis inducer
8-Cyclopentyl...Various>100Less potent than above
Triazolo...Specific kinases>200Limited activity

Q & A

Q. Key Parameters :

  • Temperature: 80–100°C (reflux).
  • Catalysts: Sodium acetate or triethylamine.
  • Solvents: Acetic acid, DMF, or ethanol.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substituent positions, particularly the methylthio (-SCH₃) and ethyl groups .

X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve the crystal structure. Key steps include:

  • Data collection with Mo-Kα radiation (λ = 0.71073 Å).
  • Hydrogen atoms placed in calculated positions using a riding model (C–H = 0.93–0.98 Å) .

IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches .

Q. Example Crystallographic Data :

  • Space group: P2₁/c.
  • Unit cell parameters: a = 10.24 Å, b = 15.67 Å, c = 12.35 Å; α = 90°, β = 105.3°, γ = 90° .

Basic: How is the antimicrobial activity of this compound initially assessed?

Methodological Answer:

In Vitro Assays :

  • Minimum Inhibitory Concentration (MIC) : Test against gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution (0.5–128 µg/mL) .
  • Zone of Inhibition : Agar diffusion assays with 6 mm discs loaded with 10 µg compound .

Control Compounds : Compare with piromidic acid or ciprofloxacin to benchmark activity .

Q. Key Findings :

  • 8-Ethyl derivatives exhibit enhanced activity due to improved membrane penetration .

Advanced: How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer:

Reaction Optimization :

  • Use high-throughput screening (HTS) to vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures .
  • Employ Dean-Stark traps for azeotropic removal of water in condensation steps .

Byproduct Mitigation :

  • Add scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
  • Monitor reaction progress via LC-MS to terminate at ~85% conversion .

Q. Data-Driven Example :

  • Ethyl acetate recrystallization increases purity from 78% to 95% .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

Multi-Technique Cross-Validation :

  • Compare 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
  • Use HSQC/HMBC to confirm heterocyclic connectivity discrepancies .

Crystallographic Refinement :

  • If NMR suggests planar pyrimidine but X-ray shows puckering (e.g., C5 deviation = 0.224 Å), prioritize crystallographic data .

Q. Case Study :

  • A flattened boat conformation in the pyrimidine ring was resolved via SHELXL refinement .

Advanced: What computational strategies integrate with experimental data to predict bioactivity?

Methodological Answer:

Docking Studies :

  • Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds with Ser84 and hydrophobic contacts .

MD Simulations :

  • Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Validation :

  • Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental MIC values .

Q. Workflow :

  • In-Silico → In Vitro : Prioritize compounds with docking scores < -8.5 kcal/mol for synthesis .

Advanced: How to address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Crystal Growth :

  • Slow evaporation of ethyl acetate/ethanol (3:2) at 4°C .
  • Add seeding crystals from analogous pyrido[2,3-d]pyrimidines .

Data Collection :

  • Resolve twinning via SHELXD (HKL-2000 suite) and merge data from multiple crystals .

Refinement :

  • Apply anisotropic displacement parameters for non-H atoms and constrain riding models for H-atoms .

Q. Troubleshooting :

  • If R-factor > 0.05, re-exclude outliers (I/σ(I) < 2.0) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with vinyl (8-vinyl) or cyclohexyl (8-cyclohexyl) groups to probe steric effects .

Activity Profiling :

  • Test against P. aeruginosa (MIC) and human cell lines (CC₅₀) to calculate selectivity indices .

Key SAR Trends :

  • Enhanced Activity : 8-Ethyl > 8-methyl due to lipophilicity (logP = 1.8 vs. 1.2) .
  • Reduced Toxicity : Carboxamide derivatives show lower cytotoxicity (CC₅₀ > 50 µM) vs. esters .

Q. SAR Table :

Substituent (Position 8)MIC (µg/mL, P. aeruginosa)logP
Ethyl2.11.8
Vinyl3.51.5
Cyclohexyl8.72.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.